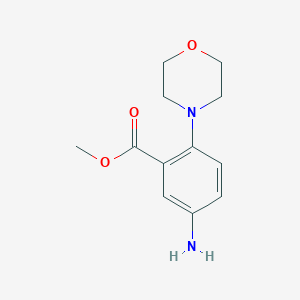

Methyl 5-amino-2-morpholinobenzoate

Description

Methyl 5-amino-2-morpholinobenzoate (CAS: 4031-84-9) is a benzoate ester derivative featuring a morpholino substituent at the 2-position and an amino group at the 5-position of the aromatic ring. It is synthesized via catalytic hydrogenation of its nitro precursor, Methyl 5-nitro-2-morpholinobenzoate, using 10% Pd/C under H₂ atmosphere, yielding a 99% conversion rate . Key physicochemical properties include a melting point of 121–122°C, molecular formula C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol), and distinct spectral characteristics (¹H NMR: δ 3.87 ppm for the methoxy group; ¹³C NMR: δ 168.0 ppm for the carbonyl carbon) .

Its safety profile includes GHS classifications for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . It is stable under recommended storage conditions (2–8°C) but decomposes to emit toxic gases (e.g., NOₓ, CO) under combustion .

Properties

IUPAC Name |

methyl 5-amino-2-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCGGVAQNYMTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377492 | |

| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4031-84-9, 83909-35-7 | |

| Record name | Benzoic acid, 5-amino-2-(4-morpholinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4031-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-morpholinobenzoate can be synthesized through the catalytic hydrogenation of methyl 2-morpholino-5-nitrobenzoate. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent. The reaction is carried out in a solvent such as ethanol or methanol under atmospheric hydrogen pressure. The product is then isolated by filtration and evaporation of the solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-morpholinobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor compound is reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

Catalysts: Palladium on activated carbon is commonly used for hydrogenation reactions.

Solvents: Ethanol and methanol are frequently used as solvents in these reactions.

Reducing Agents: Hydrogen gas is the primary reducing agent for the reduction of nitro groups.

Major Products Formed

The major product formed from the reduction of methyl 2-morpholino-5-nitrobenzoate is this compound. Further reactions can lead to the formation of various derivatives depending on the reagents and conditions used.

Scientific Research Applications

Methyl 5-amino-2-morpholinobenzoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-morpholinobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The morpholine ring can enhance the compound’s solubility and stability, making it more effective in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-amino-2-morpholinobenzoate

- Structural Difference : The ethyl ester variant replaces the methoxy group with an ethoxy group, increasing molecular weight (C₁₃H₁₈N₂O₃; MW: 250.30 g/mol) and lipophilicity.

- Safety : Hazard data are unspecified, but analogous esters often share similar irritation profiles with variations in toxicity thresholds.

Methyl 5-nitro-2-morpholinobenzoate

- Structural Difference: The nitro group at the 5-position replaces the amino group.

- Activity: The nitro precursor is inactive against Sortase A until reduced to the amine, highlighting the critical role of the amino group in enzyme inhibition .

- Synthetic Utility: Serves as an intermediate in the synthesis of Methyl 5-amino-2-morpholinobenzoate via hydrogenation .

2-Aminobenzamide Derivatives

- Structural Variations: Substitutions at the 2-position (e.g., ethoxy, methyl groups) instead of morpholino.

- Activity: Morpholino groups enhance solubility and binding affinity compared to bulkier substituents, as evidenced in Structure-Activity Relationship (SAR) studies for enzyme inhibitors .

Comparative Data Table

| Property | This compound | Ethyl 5-amino-2-morpholinobenzoate | Methyl 5-nitro-2-morpholinobenzoate |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₃H₁₈N₂O₃ | C₁₂H₁₄N₂O₅ |

| Molecular Weight (g/mol) | 236.27 | 250.30 | 266.25 |

| Melting Point (°C) | 121–122 | Not reported | Not reported |

| Biological Activity | Sortase A inhibition (IC₅₀: ND*) | Not reported | Inactive (precursor) |

| Key Hazards (GHS) | H302, H315, H319, H335 | Not reported | Likely H318 (nitro group) |

*ND: No specific IC₅₀ value provided in evidence.

Key Findings

- Morpholino Group Impact: The morpholine ring improves water solubility and pharmacokinetic properties compared to non-polar substituents, critical for in vivo efficacy .

- Amino Group Necessity: Reduction of the nitro to an amine is essential for Sortase A inhibitory activity, as nitro analogues lack binding affinity .

- Safety Profile: this compound’s irritation hazards align with other aminobenzoates, but its respiratory irritation risk (H335) distinguishes it from simpler esters .

Biological Activity

Methyl 5-amino-2-morpholinobenzoate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H14N2O3 and a molecular weight of approximately 218.24 g/mol. The compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of various compounds.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with appropriate benzoic acid derivatives, followed by methylation to introduce the methoxy group. This synthetic pathway allows for the modification of the compound to enhance its biological activity.

Antibacterial Activity

This compound has shown promising antibacterial properties. Studies indicate that derivatives of this compound exhibit significant inhibition against various bacterial strains, including multidrug-resistant strains. For example, a related compound demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Anticancer Properties

Research has indicated that compounds in the same class as this compound possess anticancer activity. A study highlighted that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition may lead to reduced inflammation and pain relief in various conditions .

Case Studies

- Antimicrobial Efficacy : A case study evaluated the efficacy of this compound against Escherichia coli and Klebsiella pneumoniae. The study found that the compound exhibited significant antibacterial activity, supporting its potential use as an antimicrobial agent.

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated that at certain concentrations, the compound effectively reduced cell viability, suggesting its potential as an anticancer agent.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.